5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Overview
Description
5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a heterocyclic compound that features a spiro linkage between a dioxolane ring and a pyrroloquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves the Stollé type reaction. This reaction starts with the hydrochlorides of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] and oxalyl chloride, leading to the formation of 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These intermediates are then used in cyclocondensation reactions with various dinucleophiles and carbonyl compounds to yield the desired spiro compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for the initial Stollé reaction, malononitrile, and ethyl cyanoacetate for cyclocondensation reactions . Reaction conditions typically involve refluxing in anhydrous toluene or other suitable solvents.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized to yield compounds with potential biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a dual inhibitor of blood coagulation factors Xa and XIa, the compound binds to the active sites of these enzymes, preventing the formation of blood clots . The spirocyclic structure enhances its binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares a similar core structure but lacks the dioxolane ring.
Spiro[3,30-oxindoles]: These compounds also feature a spiro linkage but with different heterocyclic systems.
Uniqueness
5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its combination of a dioxolane ring and a pyrroloquinoline system, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-13(16-7-8-17-13)10-5-1-3-9-4-2-6-14(12)11(9)10/h1,3,5H,2,4,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDGUVYVUINLTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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